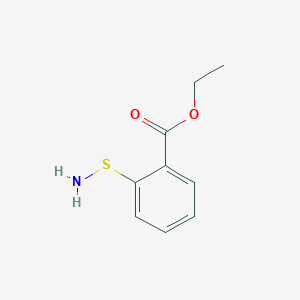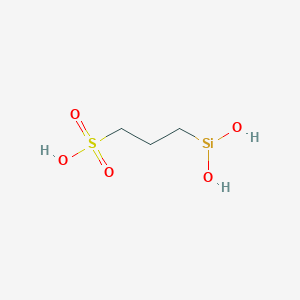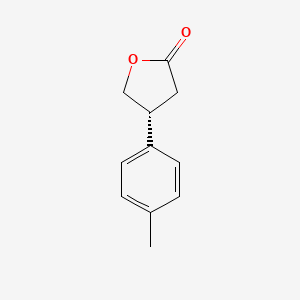![molecular formula C18H38O6 B12577783 3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) CAS No. 208828-06-2](/img/structure/B12577783.png)
3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)は、ドデカン骨格に2つのオキシ基と2つのプロパン-1,2-ジオール基が結合したユニークな構造を特徴とする化学化合物です。
準備方法
合成経路と反応条件
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオールの合成は、一般的に、ドデカンジオールとエピクロロヒドリンを塩基性条件下で反応させることで行われます。反応は中間体の生成を経て進行し、その後、プロパン-1,2-ジオールとさらに反応させることで最終生成物が得られます。反応条件には、水酸化ナトリウムなどの強塩基とテトラヒドロフラン(THF)などの溶媒を使用し、反応を促進することがよくあります。
工業生産方法
工業規模では、温度、圧力、反応物の濃度などの反応条件を最適化することで、この化合物の生産規模を拡大できます。合成工程の効率と収率を高めるために、連続式反応器を使用することもできます。また、蒸留や再結晶などの精製技術を用いて、高純度の化合物を得ています。
化学反応の分析
反応の種類
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: 還元反応により、化合物はアルコールまたはアルカンに変換できます。
置換: 化合物中のオキシ基は求核置換反応に関与し、エーテルまたはエステルを生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: アルコキシドやハロゲン化物などの求核試薬は、塩基性または酸性条件下で置換反応で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりアルデヒドまたはカルボン酸が生成され、還元によりアルコールまたはアルカンが生成されます。置換反応により、エーテルまたはエステルが生成される可能性があります。
科学的研究の応用
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)は、幅広い科学研究において応用されています。
化学: この化合物は、複雑な分子やポリマーの合成における構成要素として使用されます。
生物学: 生化学経路の研究や酵素反応における試薬として使用できます。
産業: 界面活性剤、潤滑剤、その他の工業用化学品の製造に使用されます。
作用機序
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)がその効果を発揮するメカニズムは、その具体的な用途によって異なります。生化学経路では、化合物は酵素や受容体に作用し、その活性を調節することがあります。薬物送達システムでは、有効成分の溶解性と生体利用性を向上させることができます。関与する分子標的と経路は、使用の状況に応じて異なります。
類似の化合物との比較
類似の化合物
- 3,3'-[ブタン-1,4-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)
- 3,3'-[ヘキサン-1,6-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)
- 3,3'-[オクタン-1,8-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)
独自性
3,3'-[ドデカン-1,12-ジイルビス(オキシ)]ジ(プロパン-1,2-ジオール)は、より長いドデカン骨格を持つため、独特の物理的および化学的特性を備えています。この長い鎖長は、化合物の溶解性、融点、反応性に影響を与える可能性があり、短鎖の類似体では効果がない特定の用途に適しています。
類似化合物との比較
Similar Compounds
- 3,3’-[Butane-1,4-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Hexane-1,6-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Octane-1,8-diylbis(oxy)]di(propane-1,2-diol)
Uniqueness
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties. This longer chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where shorter-chain analogs may not be effective.
特性
CAS番号 |
208828-06-2 |
|---|---|
分子式 |
C18H38O6 |
分子量 |
350.5 g/mol |
IUPAC名 |
3-[12-(2,3-dihydroxypropoxy)dodecoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H38O6/c19-13-17(21)15-23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-18(22)14-20/h17-22H,1-16H2 |
InChIキー |
JFWVRYGTNZCFAQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCOCC(CO)O)CCCCCOCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)


![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)

